3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid
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Overview
Description
3-[(2E)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDO]PROPANOIC ACID is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the core structure through a series of condensation and substitution reactions. Specific reagents and catalysts are employed to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the gain of hydrogen or loss of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly occurs at the aromatic rings, where substituents can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(2E)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDO]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoic acid
- 11-[(2E)-3-[3-(propan-2-yloxy)phenyl]prop-2-enamido]undecanoic acid
Uniqueness
3-[(2E)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YLOXY)PHENYL]PROP-2-ENAMIDO]PROPANOIC ACID stands out due to its specific structural features, which confer unique chemical and biological properties. Its distinct configuration allows for specialized interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[[(E)-2-benzamido-3-(4-propan-2-yloxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-15(2)29-18-10-8-16(9-11-18)14-19(22(28)23-13-12-20(25)26)24-21(27)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,28)(H,24,27)(H,25,26)/b19-14+ |
InChI Key |
XRZCNCRRHZQFAJ-XMHGGMMESA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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